molecular formula C10H16F7NO3 B12554635 1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL CAS No. 189160-58-5

1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL

Katalognummer: B12554635
CAS-Nummer: 189160-58-5
Molekulargewicht: 331.23 g/mol
InChI-Schlüssel: SLUCZPNDVUNDLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, featuring both hydroxyl and amino groups, along with multiple fluorine atoms, makes it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

189160-58-5

Molekularformel

C10H16F7NO3

Molekulargewicht

331.23 g/mol

IUPAC-Name

1-[bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-ol

InChI

InChI=1S/C10H16F7NO3/c11-8(12,9(13,14)10(15,16)17)5-7(21)6-18(1-3-19)2-4-20/h7,19-21H,1-6H2

InChI-Schlüssel

SLUCZPNDVUNDLK-UHFFFAOYSA-N

Kanonische SMILES

C(CO)N(CCO)CC(CC(C(C(F)(F)F)(F)F)(F)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL typically involves the reaction of heptafluorohexan-2-OL with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to maintain consistent quality and efficiency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its applications in sensitive fields like pharmaceuticals and electronics .

Analyse Chemischer Reaktionen

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various fluorinated alcohols, amines, and substituted derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and amino groups facilitate binding to these targets, while the fluorine atoms enhance its stability and reactivity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL stands out due to its multiple fluorine atoms, which impart unique chemical properties such as increased stability, reactivity, and resistance to degradation. These features make it particularly valuable in applications requiring high-performance materials and precise biochemical interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.